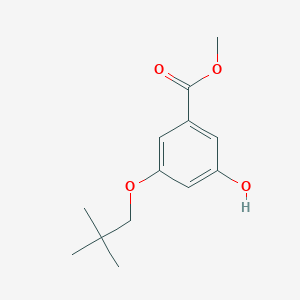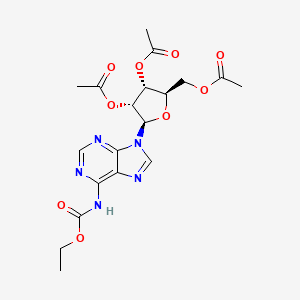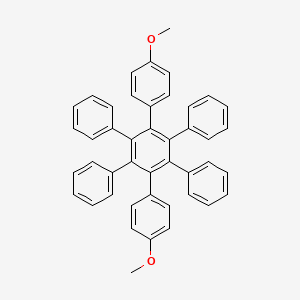
trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C23H30FNO2 and a molecular weight of 371.496 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness . The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets . It may serve as a probe to investigate the binding sites and activity of specific enzymes or receptors .
Medicine: Its interactions with biological targets can provide insights into its therapeutic potential .
Industry: In industrial applications, this compound can be used in the development of new materials, such as liquid crystals or polymers . Its unique properties make it suitable for various technological applications .
Mécanisme D'action
The mechanism of action of trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Fluorophenyl trans,trans-4’-Propyl[1,1’-bi(cyclohexyl)]-4-carboxylate: This compound shares a similar bicyclohexyl core but differs in the functional groups attached.
trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: Another similar compound with trifluorophenyl groups instead of cyano and fluorophenyl groups.
Uniqueness: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical and physical properties . These properties make it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
94353-26-1 |
|---|---|
Formule moléculaire |
C23H30FNO2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h12-14,16-19H,2-11H2,1H3 |
Clé InChI |
FQZYWEUVRMEURZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)

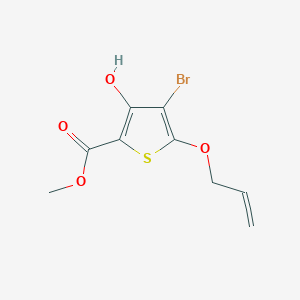

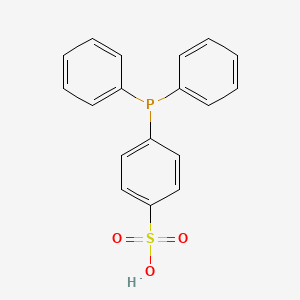
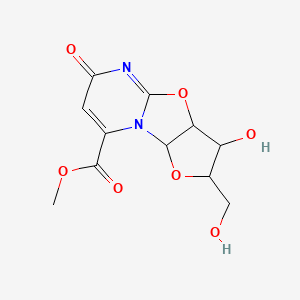
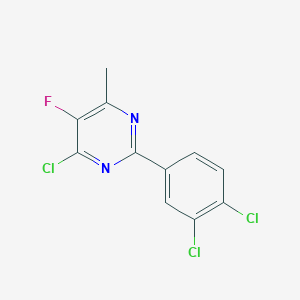
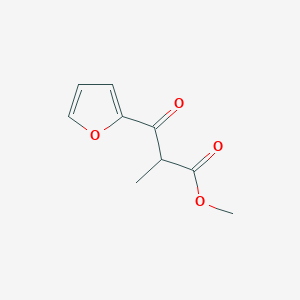
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)

